molecular formula C21H28N2O B4599444 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinamine

1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinamine

Cat. No.: B4599444
M. Wt: 324.5 g/mol
InChI Key: STOIDVYLZDJBSA-UHFFFAOYSA-N
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Description

1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinamine is a useful research compound. Its molecular formula is C21H28N2O and its molecular weight is 324.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.220163521 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties The research around 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinamine often focuses on its synthetic methodologies and chemical properties. For instance, studies have demonstrated various synthetic routes to achieve derivatives of this compound, highlighting its versatility in organic synthesis. A notable method involves the acid-mediated amido cyclization reaction, which serves as a key step in synthesizing 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines. This approach avoids extra steps for creating the chiral center and does not require a leaving group at the benzylic carbon, indicating a streamlined synthesis process. The stereochemical outcome of this reaction is primarily influenced by allylic 1,3-strain rather than neighboring group participation, suggesting the importance of stereochemistry in the synthesis of these compounds (Katakam Ramakrishna et al., 2016).

Biological Activities and Potential Applications The compound and its derivatives have been explored for various biological activities, offering potential applications in therapeutic areas. Research into related piperidine derivatives has uncovered potent anti-acetylcholinesterase (anti-AChE) activity. Specifically, studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have identified compounds with significant activity enhancements upon substituting the benzamide with bulky moieties. This activity suggests potential applications in treating conditions like Alzheimer's disease by modulating acetylcholine levels in the brain. One compound, in particular, demonstrated an affinity 18,000 times greater for AChE than for BuChE, showcasing its specificity and potential as an antidementia agent (H. Sugimoto et al., 1990).

Pharmacological Insights Further pharmacological exploration of this compound derivatives has led to insights into their interactions with various biological targets. For example, structure-activity relationship studies on substituted N-benzyl piperidines have identified compounds acting as allosteric modulators of the serotonin transporter (SERT). These findings are crucial for understanding the compound's potential in modulating neurotransmission and treating psychiatric disorders. Such studies highlight the importance of specific structural modifications in altering biological activity and selectivity for targeted transporters (T. Boos et al., 2006).

Properties

IUPAC Name

1-benzyl-N-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-24-21-9-7-18(8-10-21)11-14-22-20-12-15-23(16-13-20)17-19-5-3-2-4-6-19/h2-10,20,22H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOIDVYLZDJBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.